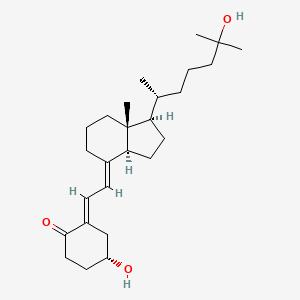

10-Keto-25-hydroxyvitamin D3

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86852-07-5 |

|---|---|

Molecular Formula |

C26H42O3 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(2E,4R)-2-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C26H42O3/c1-18(7-5-15-25(2,3)29)22-12-13-23-19(8-6-16-26(22,23)4)9-10-20-17-21(27)11-14-24(20)28/h9-10,18,21-23,27,29H,5-8,11-17H2,1-4H3/b19-9+,20-10+/t18-,21-,22-,23+,26-/m1/s1 |

InChI Key |

WGGXZJFAPUZXLC-NGPZEFBZSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@@H](CCC3=O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=O)O)C |

Synonyms |

10-keto-25-hydroxyvitamin D3 10-KHVD 25-hydroxy-10-oxocholecalciferol 25-hydroxycholecalciferol-10-one |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 10 Keto 25 Hydroxyvitamin D3

Enzymatic Biosynthesis of 10-Keto-25-hydroxyvitamin D3

The biosynthesis of 19-nor-10-keto-25-hydroxyvitamin D3 is a cell-specific enzymatic conversion from a major circulating form of vitamin D.

The precursor for 19-nor-10-keto-25-hydroxyvitamin D3 is 25-hydroxyvitamin D3 (25(OH)D3), which itself is a product of enzymatic action. nih.gov The synthesis of 25(OH)D3 from vitamin D3 occurs primarily in the liver, catalyzed by vitamin D 25-hydroxylases, which include key cytochrome P450 enzymes such as CYP2R1 and CYP27A1. oup.com

Further metabolism of 25(OH)D3 in the classical vitamin D pathway involves two principal enzymes:

1α-hydroxylase (CYP27B1): Primarily in the kidney, this enzyme converts 25(OH)D3 to the biologically active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). oup.com

24-hydroxylase (CYP24A1): This enzyme initiates the catabolism of both 25(OH)D3 and 1,25(OH)2D3, marking them for degradation. oup.comfrontiersin.org

However, the direct enzymatic conversion of 25(OH)D3 to 19-nor-10-keto-25-hydroxyvitamin D3 represents a distinct pathway. While the specific enzyme responsible for this transformation—which involves the removal of the C-19 carbon and oxidation at the C-10 position—is not yet fully characterized, it is understood to be an enzymatic process. nih.govdntb.gov.ua Research suggests the involvement of the broader cytochrome P-450 enzyme system and other steroid hydroxylases in its formation. nih.gov

The metabolic origin of 19-nor-10-keto-25-hydroxyvitamin D3 has been clearly established. Scientific studies have demonstrated that various cell types metabolize 25-hydroxyvitamin D3 in vitro to produce 19-nor-10-keto-25-hydroxyvitamin D3 as a more polar metabolite. nih.govnih.govdntb.gov.ua

Table 1: Precursor-Product Relationship

| Precursor | Product |

|---|

This table illustrates the direct metabolic conversion of 25-hydroxyvitamin D3 to 19-nor-10-keto-25-hydroxyvitamin D3.

The production of 19-nor-10-keto-25-hydroxyvitamin D3 is localized to specific cells and tissues. It is not a systemic process but rather occurs in distinct cellular environments. The primary sites of its synthesis are phagocytic cells. nih.govnih.gov Additionally, its formation has been observed in cultured kidney cells.

Table 2: Cellular and Tissue Localization of Production

| Cell/Tissue Type | Specific Examples |

|---|---|

| Phagocytic Cells | Normal human blood neutrophils and monocytes, human pulmonary alveolar macrophages, rodent peritoneal macrophages. nih.gov |

| Transformed Cell Lines | Human monoblastic cell lines U937 and HL-60. nih.govdntb.gov.ua |

| Kidney Cells | Cultured dog kidney cells. nih.gov |

This table summarizes the known cellular and tissue locations where 25-hydroxyvitamin D3 is converted to 19-nor-10-keto-25-hydroxyvitamin D3.

Non-Enzymatic Formation Pathways and Spontaneous Derivatization

Current scientific literature describes the formation of 19-nor-10-keto-25-hydroxyvitamin D3 as a result of cellular metabolism. nih.govdntb.gov.ua There are no significant reports or evidence suggesting that this compound is formed through non-enzymatic pathways or via spontaneous derivatization under physiological conditions.

Catabolism and Further Metabolic Transformations of this compound

While initially considered a step in a degradation pathway, 19-nor-10-keto-25-hydroxyvitamin D3 has demonstrated biological activity. nih.gov Its subsequent breakdown is a regulated process, likely following established routes for vitamin D metabolite inactivation.

Specific downstream metabolites resulting from the catabolism of 19-nor-10-keto-25-hydroxyvitamin D3 have not been definitively identified in the reviewed literature. However, strong evidence points to the primary pathway for its degradation. Research has shown that 19-nor-10-keto-25-hydroxyvitamin D3 is a potent inducer of 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1) activity in cultured human fibroblasts. nih.gov The induction of CYP24A1 is the main mechanism for initiating the catabolism of vitamin D hormones. oup.comfrontiersin.org This suggests that 19-nor-10-keto-25-hydroxyvitamin D3, like other vitamin D metabolites, is likely hydroxylated at the C-24 position, marking the first step toward its inactivation and excretion.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 19-nor-10-keto-25-hydroxyvitamin D3 | 19/10–25OHD3 |

| 25-hydroxyvitamin D3 | 25(OH)D3, Calcifediol |

| 1α,25-dihydroxyvitamin D3 | 1,25(OH)2D3, Calcitriol (B1668218) |

| Vitamin D3 | Cholecalciferol |

| CYP2R1 | - |

| CYP27A1 | - |

| CYP27B1 | 1α-hydroxylase |

Enzymes Involved in Degradation (e.g., CYP24A1)

The degradation of vitamin D metabolites is a crucial process for maintaining homeostasis and preventing toxicity. The primary enzyme responsible for the catabolism of the major vitamin D metabolites, 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is the mitochondrial cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. nih.govnih.govwikipedia.org This enzyme initiates the inactivation of vitamin D compounds by hydroxylating the side chain, primarily at the C-24 position, which ultimately leads to the formation of water-soluble, biologically inactive products like calcitroic acid that can be excreted. wikipedia.orgresearchgate.netoup.com

CYP24A1 is a tightly regulated enzyme. Its transcription is strongly induced by 1,25(OH)2D3, creating a negative feedback loop that controls the levels of the active hormone. wikipedia.orgoup.com Research has demonstrated that this compound, also referred to as 19-nor-10-keto-25-hydroxyvitamin D3, can also influence this key metabolic enzyme. Specifically, studies using cultured human skin fibroblasts have shown that this compound is capable of inducing the activity of 25OHD3-24-hydroxylase (CYP24A1). nih.govoup.com The inductive potency was found to be approximately 1/50th that of 1,25(OH)2D3. nih.govoup.com This induction is a receptor-mediated event and suggests that this compound is recognized by the vitamin D endocrine system and is likely a substrate for CYP24A1-mediated degradation, similar to other vitamin D metabolites. nih.gov

The C-24 oxidation pathway catalyzed by CYP24A1 is a multi-step process. wikipedia.orgdrugbank.com For 1,25(OH)2D3, the enzyme catalyzes a six-step monooxygenation process to yield calcitroic acid. drugbank.com Given that this compound induces CYP24A1, it is biologically plausible that it also undergoes degradation via this enzymatic pathway to ensure its clearance and regulate its biological activity.

Comparative Analysis of this compound Metabolism Across Different Biological Systems (e.g., animal models, cell lines)

The metabolism of this compound exhibits notable differences across various biological systems, particularly between different cell lines and in animal models.

Cell Lines:

The synthesis of this compound from 25(OH)D3 has been identified in several human cell lines, primarily of phagocytic origin. These include normal human blood monocytes and neutrophils, as well as transformed monocytic cell lines such as U937 and HL-60. nih.govoup.compnas.org

U937 and HL-60 Cells: In the human promyelocytic leukemia cell line HL-60 and the monoblastic cell line U937, 25(OH)D3 is metabolized to this compound. nih.govdntb.gov.ua This metabolite has been shown to induce monocytic differentiation in HL-60 cells with a potency similar to its precursor, 25(OH)D3, but approximately 1/200th that of 1,25(OH)2D3. nih.gov In U937 cells, this compound, particularly in combination with lymphocyte-conditioned medium, reduced proliferation and increased surface adherence. nih.govoup.com

Human Skin Fibroblasts: In contrast to phagocytic cells that synthesize the compound, human skin fibroblasts demonstrate a response to exogenously added this compound. These cells respond by inducing the catabolic enzyme CYP24A1, indicating a metabolic pathway aimed at inactivating the compound. nih.govoup.com The compound was about 1/50th as potent as 1,25(OH)2D3 in this induction. nih.govoup.com

Animal Models:

Studies using animal models provide insights into the physiological effects and metabolism of this compound at an organismal level.

Fetal Rat Limb Bones: In an in vitro bone organ culture model using fetal rat limb bones, the biological activity of this compound was assessed by quantifying calcium release, a measure of bone resorption. nih.gov In this system, this compound was found to be 20- to 40-fold more potent at inducing bone resorption than its precursor, 25-hydroxyvitamin D3. nih.gov This demonstrates significant biological activity in a complex tissue environment.

The following table summarizes the metabolic activities and responses related to this compound in different biological systems.

| Biological System | Metabolic Activity / Response | Potency/Comparison |

| Cell Lines | ||

| U937 (Human Monoblastic) | Synthesizes from 25(OH)D3; Induces differentiation (reduces proliferation, increases adherence). nih.govoup.compnas.org | - |

| HL-60 (Human Promyelocytic) | Synthesizes from 25(OH)D3; Induces monocytic differentiation. nih.gov | Potency is ~1/200th that of 1,25(OH)2D3. nih.gov |

| Human Skin Fibroblasts | Induces CYP24A1 (degradation enzyme) activity. nih.govoup.com | Inductive potency is ~1/50th that of 1,25(OH)2D3. nih.govoup.com |

| Animal Model | ||

| Fetal Rat Limb Bones | Induces bone resorption (in vitro). nih.gov | 20- to 40-fold more potent than 25(OH)D3. nih.gov |

This comparative analysis highlights that the metabolic role of this compound is highly context-dependent. In immune-related cell lines, it is an endogenously produced metabolite with differentiation-inducing activity. In contrast, other cell types like fibroblasts possess mechanisms to catabolize it, and in bone tissue models, it demonstrates significant resorptive activity.

Molecular and Cellular Mechanisms of Action of 10 Keto 25 Hydroxyvitamin D3

Interaction with Vitamin D Receptors (VDR)

The initiation of a biological response by 10-Keto-25-hydroxyvitamin D3 is contingent upon its binding to and activation of the VDR. This interaction is a critical determinant of its potency and the subsequent cascade of molecular events.

Binding Affinity to Nuclear VDR and Ligand-Binding Domain Studies

The affinity with which a vitamin D analog binds to the VDR is a key indicator of its potential biological activity. While direct binding affinity data for this compound are not extensively available, studies on structurally similar compounds provide significant insights. Research on 19-nor-10-keto-25-hydroxyvitamin D3, a closely related analog, has demonstrated a considerably lower binding affinity for the VDR compared to the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) nih.gov.

In competitive binding assays using receptors from cultured human skin fibroblasts, 19-nor-10-keto-25-hydroxyvitamin D3 was found to be 600 times weaker than unlabeled 1,25(OH)2D3 in displacing tritium-labeled 1,25(OH)2D3 from the receptor nih.gov. This suggests that the 10-keto modification significantly reduces the compound's ability to interact with the ligand-binding domain of the VDR.

Further supporting its reduced, yet present, bioactivity, the inductive potency of 19-nor-10-keto-25-hydroxyvitamin D3 on 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1) activity, a well-established VDR-mediated event, was 1/50th that of 1,25(OH)2D3 nih.gov. This indicates that despite a lower affinity, the compound can still elicit a receptor-mediated genomic response.

Interactive Data Table: Comparative VDR Binding Affinity and Bioactivity

| Compound | Relative Binding Affinity (vs. 1,25(OH)2D3) | Inductive Potency of CYP24A1 (vs. 1,25(OH)2D3) |

| 1,25-dihydroxyvitamin D3 | 1 | 1 |

| 19-nor-10-keto-25-hydroxyvitamin D3 | 1/600 | 1/50 |

Conformational Changes Induced in VDR Upon Ligand Binding

The binding of a ligand to the VDR's ligand-binding pocket induces a critical conformational change in the receptor nih.gov. This structural alteration is essential for the subsequent steps in the signaling cascade. Upon ligand binding, the VDR undergoes a transformation that facilitates the release of corepressor proteins and the recruitment of coactivator complexes nih.gov. A key event in this process is the repositioning of helix 12 of the VDR, which creates a binding surface for coactivators nih.gov.

While specific studies detailing the precise conformational changes induced by this compound are lacking, it is understood that for any VDR agonist to initiate a genomic response, it must induce a conformation that is conducive to the recruitment of the transcriptional machinery. The degree and stability of this conformational change can vary between different vitamin D analogs, which in turn influences their biological potency nih.gov. For instance, the analog KH1060 has been shown to induce a VDR conformation that offers greater protection against proteolytic degradation compared to 1,25(OH)2D3, suggesting a more stable receptor-ligand complex nih.gov.

Heterodimerization with Retinoid X Receptors (RXR) and Co-activator Recruitment

Following the ligand-induced conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily nih.govmdpi.com. This VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences nih.govmdpi.com. The formation of this heterodimer is a crucial step for the genomic actions of vitamin D compounds.

Once the VDR-RXR heterodimer is formed and bound to DNA, the complex recruits a variety of coactivator proteins nih.gov. These coactivators, such as those from the steroid receptor coactivator (SRC) family, possess enzymatic activities, including histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription nih.gov. The recruitment of these coactivator complexes is essential for the initiation of gene transcription. The specific coactivators recruited can vary depending on the cell type and the promoter context of the target gene, allowing for a diverse range of biological responses to a single VDR ligand.

Genomic Actions of this compound

The primary mechanism through which this compound is expected to exert its biological effects is by modulating the transcription of specific target genes. This genomic action is a hallmark of vitamin D signaling.

Regulation of Gene Transcription via Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer, activated by a ligand such as this compound, binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes nih.govmdpi.comnih.gov. VDREs are typically composed of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type element) nih.gov.

The binding of the VDR-RXR complex to a VDRE serves as an anchor for the recruitment of the transcriptional machinery, including coactivators and, ultimately, RNA polymerase II, to initiate the transcription of the target gene mdpi.commdpi.com. This process leads to either an increase or a decrease in the synthesis of specific proteins, thereby altering cellular function. The specificity of gene regulation by vitamin D compounds is determined by the presence of VDREs in the vicinity of a gene and the cellular context, including the availability of co-regulators.

Transcriptomic Profiling and Identification of Target Genes in Model Systems

Transcriptomic profiling, through techniques such as microarray or RNA sequencing, allows for the identification of the complete set of genes regulated by a specific compound in a given cell type or tissue. While comprehensive transcriptomic data for this compound is not currently available, studies on other vitamin D metabolites provide a framework for the types of genes that are likely to be regulated.

For example, treatment of various cell types with 1,25(OH)2D3 has been shown to regulate hundreds of genes involved in a wide array of biological processes, including calcium homeostasis, immune function, cell proliferation, and differentiation mdpi.commdpi.comnih.govsemanticscholar.org. A well-documented target gene of VDR is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 serves as a classic example of a negative feedback loop in vitamin D signaling nih.gov.

Given the evidence of its bioactivity, it is anticipated that this compound would regulate a subset of these known vitamin D target genes, albeit likely requiring higher concentrations to achieve the same level of regulation as 1,25(OH)2D3 due to its lower VDR affinity. Future transcriptomic studies are needed to elucidate the specific gene regulatory profile of this compound and to understand its unique biological functions.

Epigenetic Modifications and Chromatin Remodeling

The influence of the vitamin D system on the epigenome is a critical aspect of its regulatory function. The active form, 1,25(OH)2D3, modulates gene expression by influencing epigenetic markers. This occurs when the nuclear Vitamin D Receptor (VDR), bound to 1,25(OH)2D3, recruits co-activator and co-repressor proteins. These proteins, in turn, interact with enzymes that modify chromatin structure, such as histone acetyltransferases, facilitating the transcriptional activation of target genes. This interplay between vitamin D signaling and epigenetic machinery is fundamental to its wide-ranging biological effects nih.gov.

Currently, there is a lack of direct scientific evidence detailing the specific role of this compound in epigenetic modification or chromatin remodeling. However, research has demonstrated that a related compound, 19-nor-10-keto-25-hydroxyvitamin D3, is capable of binding to the VDR and inducing VDR-mediated gene transcription, albeit with significantly lower potency than 1,25(OH)2D3 nih.gov. Given that VDR activation is the primary mechanism through which vitamin D metabolites exert epigenetic control, it is plausible that this compound could be involved in these processes. Any such involvement would theoretically be constrained by its weaker affinity for the VDR, suggesting a much less significant epigenetic impact compared to the main active vitamin D metabolite. Further research is required to elucidate any direct epigenetic functions of this compound.

Non-Genomic Actions of this compound

In addition to the well-documented genomic pathway that involves the regulation of gene transcription in the nucleus, vitamin D metabolites also elicit rapid, non-genomic responses mdpi.comjournalbonefragility.com. These actions are initiated at the cell membrane and occur within seconds to minutes, too quickly to be explained by changes in gene expression mdpi.com. They involve the activation of various signal transduction pathways that regulate cellular processes like ion transport and kinase activation mdpi.com.

Studies on 19-nor-10-keto-25-hydroxyvitamin D3 indicate that it possesses a range of biological activities. While some of these effects, such as the induction of 25OHD3-24-hydroxylase, are confirmed to be VDR-mediated genomic events, other observed responses may be independent of the classical nuclear receptor pathway nih.gov. This suggests the potential for this compound to engage in non-genomic signaling, although the precise mechanisms and physiological relevance of these rapid actions remain to be fully characterized for this specific compound.

The rapid, non-genomic actions of vitamin D are mediated by interactions with receptors located at the plasma membrane. Two key proteins have been identified in this role for 1,25(OH)2D3: a membrane-associated form of the classical Vitamin D Receptor (VDR) and the Protein Disulfide Isomerase Family A Member 3 (PDIA3), also known as ERp57 nih.govresearchgate.net. PDIA3 has been shown to be an important initiator of membrane signaling pathways in response to 1,25(OH)2D3 in various cell types, including osteoblasts researchgate.net.

Specific research on the interaction between this compound and PDIA3 is not available in the current scientific literature. However, its interaction with the VDR has been investigated. Studies using 19-nor-10-keto-25-hydroxyvitamin D3 demonstrated that it competes with radio-labeled 1,25(OH)2D3 for binding to the VDR extracted from human skin fibroblasts nih.gov. This indicates that this compound is a ligand for the VDR. Crucially, its binding affinity is substantially lower than that of 1,25(OH)2D3.

| Parameter | 19-nor-10-keto-25-hydroxyvitamin D3 | 1,25-dihydroxyvitamin D3 | Relative Potency |

|---|---|---|---|

| VDR Binding Affinity | Weaker | Stronger | 600 times weaker |

| Induction of 24-Hydroxylase | Less Potent | More Potent | ~50 times less potent |

The binding of vitamin D metabolites to membrane receptors triggers the rapid activation of intracellular signaling cascades. For 1,25(OH)2D3, these non-genomic effects include the mobilization of intracellular calcium, direct activation of Protein Kinase C (PKC), and stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathways mdpi.comresearchgate.netnih.gov. For instance, 1,25(OH)2D3 has been shown to directly activate multiple PKC isoforms at physiological concentrations, suggesting PKC can act as a membrane-bound receptor for the hormone nih.gov. Similarly, MAPK pathways are known to be modulated by vitamin D signaling, which can, in turn, affect cellular processes and interfere with the genomic actions of the VDR jci.org.

Direct evidence demonstrating the capacity of this compound to independently activate these specific rapid signaling pathways is currently lacking. However, given that this compound can bind to the VDR, it is theoretically possible that it could weakly initiate these VDR-dependent non-genomic signals nih.gov. Any such activation would likely be significantly less pronounced than that induced by 1,25(OH)2D3, corresponding to its lower VDR affinity. Further investigation is necessary to confirm whether this compound has a direct role in activating calcium mobilization, PKC, or MAPK signaling.

| Signaling Pathway | Known Activator | Status for this compound |

|---|---|---|

| Calcium Mobilization | 1,25(OH)2D3 mdpi.com | Not documented |

| Protein Kinase C (PKC) | 1,25(OH)2D3 researchgate.netnih.gov | Not documented |

| Mitogen-Activated Protein Kinase (MAPK) | 1,25(OH)2D3 mdpi.comjci.org | Not documented |

The genomic and non-genomic signaling pathways of vitamin D are not isolated; rather, they engage in significant crosstalk that allows for a more complex and nuanced regulation of cellular function nih.gov. Rapid signals initiated at the cell membrane can influence and modulate the slower, transcription-based genomic responses mdpi.com. For example, the activation of kinases like MAPK can lead to the phosphorylation of the VDR and its co-regulators, thereby altering their ability to regulate gene expression jci.org. This integration provides a mechanism for fine-tuning the cellular response to vitamin D.

The specific mechanisms of crosstalk for this compound have not been elucidated. However, existing research provides indirect evidence that such crosstalk may occur. Studies on 19-nor-10-keto-25-hydroxyvitamin D3 show that the compound is capable of inducing a classic genomic response (expression of the 24-hydroxylase gene) while also having other biological effects that may be non-genomic in nature nih.gov. Interestingly, the potency of the compound was highest in the VDR-mediated genomic response (approximately 1/50th that of 1,25(OH)2D3) and lower in other biological parameters (ranging from 1/100th to 1/600th) nih.gov. This differential potency across various functions suggests a complex mechanism of action that could involve an interplay between genomic and non-genomic signaling, a hypothesis that awaits further scientific exploration.

Biological Activities and Physiological Significance of 10 Keto 25 Hydroxyvitamin D3 in Model Systems

Effects on Cellular Differentiation and Proliferation in In Vitro Models

In laboratory settings, 10-Keto-25-hydroxyvitamin D3 has been shown to influence the behavior of various cell lines, including those of myeloid origin, keratinocytes, and osteosarcoma cells. Its effects on cell differentiation, proliferation, and apoptosis have been a key area of investigation.

Myeloid Cell Line Differentiation (e.g., U937, HL-60 cells)

Research has shown that this compound, a metabolite produced by phagocytic cells like monocytes and the transformed cell lines U937 and HL-60, can induce differentiation in these cells. nih.govoup.comnih.govresearchgate.net

In studies involving the human monoblastic cell line U937, this compound was found to be active in inducing differentiation. nih.gov When used in combination with lymphocyte-conditioned medium (LCM), it led to reduced proliferation, increased surface adherence, and stimulated luminol-dependent luminescence in U937 cells. nih.govoup.comresearchgate.net However, on its own, this compound did not produce a detectable effect on the growth rates, surface adherence, or oxidative metabolism of either U937 or HL-60 cells. nih.govoup.comresearchgate.net

For the HL-60 promyelocytic leukemia cell line, the combination of this compound and LCM did not affect cell growth but did lead to an increase in surface adherence and the expression of a complement receptor component. nih.govoup.comresearchgate.net This suggests a role for this compound in promoting a more mature phenotype in these myeloid cells, particularly when other signaling molecules are present.

Table 1: Effects of this compound on Myeloid Cell Lines

| Cell Line | Treatment | Observed Effects |

|---|---|---|

| U937 | This compound + LCM | Reduced proliferation, increased surface adherence, stimulated luminol-dependent luminescence nih.govoup.comresearchgate.net |

| U937 | This compound alone | No detectable effect on growth, adherence, or oxidative metabolism nih.govoup.comresearchgate.net |

| HL-60 | This compound + LCM | Increased surface adherence, increased expression of a complement receptor component, no effect on growth nih.govoup.comresearchgate.net |

| HL-60 | This compound alone | No detectable effect on growth, adherence, or oxidative metabolism nih.govoup.comresearchgate.net |

Modulation of Other Cell Line Phenotypes (e.g., keratinocytes, osteosarcoma cells)

The influence of vitamin D compounds extends beyond myeloid cells to other cell types, including keratinocytes and osteosarcoma cells. While direct studies on this compound in these specific cell lines are limited in the provided search results, the broader context of vitamin D metabolite activity provides some insight.

For instance, the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), has been shown to inhibit the proliferation of keratinocytes. plos.org Specifically, 1α,25(OH)2-3-epi-D3, a metabolite of 1,25(OH)2D3, demonstrates almost equipotent activity to 1,25(OH)2D3 in inhibiting cellular proliferation in these cells. plos.orgplos.org This suggests that metabolites of vitamin D can have significant anti-proliferative effects on keratinocytes.

In the context of osteosarcoma, 1,25(OH)2D3 has been found to inhibit cell migration and the epithelial-to-mesenchymal transition (EMT) in osteosarcoma cell models like MG63 and LM7. nih.gov It directly promotes the differentiation of normal bone-forming osteoblast-lineage cells. nih.gov The transactivation potency of another vitamin D metabolite, 1α,25(OH)2-3-epi-D3, has been reported in MG-63 osteosarcoma cells, although its activity was lower compared to 1,25(OH)2D3 for certain gene promoters. plos.org

Inhibition of Proliferation and Induction of Apoptosis in Cell Models

A key biological activity of vitamin D compounds is the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.

As mentioned, in U937 cells, this compound in combination with LCM reduced proliferation. nih.govoup.comresearchgate.net This anti-proliferative effect is a hallmark of vitamin D signaling.

More broadly, vitamin D and its analogs are known to inhibit tumor cell growth. tandfonline.com For example, 1,25(OH)2D3 has been shown to decrease cell proliferation in melanoma, breast, prostate, and colon cancer cells. tandfonline.com This inhibitory effect is often linked to the induction of apoptosis. In various cancer cell lines, including prostate cancer cells, vitamin D compounds have been shown to cause cells to undergo apoptosis, as evidenced by DNA fragmentation and caspase activation. nih.gov The mechanisms often involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. tandfonline.com

Immunomodulatory Properties in Preclinical Models

This compound, along with other vitamin D metabolites, exhibits significant immunomodulatory properties, affecting both the innate and adaptive arms of the immune system.

Modulation of Innate Immune Cell Functions (e.g., monocytes, neutrophils, macrophages, dendritic cells)

The innate immune system is the body's first line of defense, and vitamin D compounds play a crucial role in regulating its cellular components.

This compound is produced by phagocytic cells, including normal human blood monocytes and neutrophils. nih.govoup.comnih.govresearchgate.net This local production suggests a direct role in modulating the function of these cells. Vitamin D, in its active form, is known to promote the differentiation of monocytes and macrophages and enhance their chemotactic and phagocytic capabilities. europeanreview.org

Vitamin D signaling also has a profound effect on dendritic cells (DCs), which are key antigen-presenting cells. It can maintain DCs in an immature, tolerogenic state by impairing their migration and maturation, leading to reduced antigen presentation and T cell activation. frontiersin.org This is characterized by decreased expression of MHC class II and co-stimulatory molecules. asean-endocrinejournal.orgnih.gov

Furthermore, vitamin D can influence the expression of Toll-like receptors (TLRs) on innate immune cells. For example, there is a positive correlation between vitamin D levels and TLR2 expression on monocytes. semanticscholar.org TLR activation in macrophages can lead to increased expression of the vitamin D receptor (VDR) and the enzyme that produces the active form of vitamin D, ultimately inducing antimicrobial peptides. europeanreview.org

Effects on Adaptive Immune Responses (e.g., T-cell and B-cell differentiation, cytokine production)

The adaptive immune system, which provides long-lasting immunity, is also significantly influenced by vitamin D.

Vitamin D modulates T-cell differentiation and activation. frontiersin.org It can suppress the proliferation and differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the development of anti-inflammatory T helper 2 (Th2) and regulatory T (Treg) cells. asean-endocrinejournal.orgijmb.in This shift is partly achieved by inhibiting the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and increasing the production of Th2 cytokines such as IL-4, IL-5, and IL-10. asean-endocrinejournal.orgnih.gov

B-cell functions are also directly affected by vitamin D. It can inhibit the proliferation of activated B cells, their differentiation into plasma cells and memory cells, and the secretion of immunoglobulins. ijmb.in This regulation occurs through the ability of B cells to convert 25-hydroxyvitamin D3 into its active form, which then acts in an autocrine manner to inhibit B-cell functions. asean-endocrinejournal.orgijmb.in

Table 2: Immunomodulatory Effects of Vitamin D Metabolites

| Immune Component | Observed Effects |

|---|---|

| Innate Immunity | |

| Monocytes/Macrophages | Promotes differentiation, enhances chemotaxis and phagocytosis europeanreview.org |

| Dendritic Cells (DCs) | Inhibits maturation, reduces antigen presentation, promotes a tolerogenic state frontiersin.orgasean-endocrinejournal.orgnih.gov |

| Neutrophils | This compound is produced by neutrophils nih.govoup.comnih.govresearchgate.net |

| Adaptive Immunity | |

| T-Cells | Suppresses Th1/Th17 differentiation, promotes Th2/Treg differentiation, alters cytokine production frontiersin.orgasean-endocrinejournal.orgnih.govijmb.in |

| B-Cells | Inhibits proliferation, differentiation into plasma/memory cells, and immunoglobulin secretion ijmb.in |

Inflammasome Modulation

Current research has not directly established the specific role of this compound in inflammasome modulation. However, the broader activities of vitamin D compounds and ketone bodies provide a basis for postulation. The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), has been shown to inhibit the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome. mdpi.comfrontiersin.org This immunomodulatory function appears to be mediated by the binding of the Vitamin D Receptor (VDR) to the NLRP3 sensor protein, which impedes its deubiquitination and subsequent assembly of the inflammasome complex. mdpi.comfrontiersin.org Studies have demonstrated that both 25-hydroxyvitamin D3 (25(OH)D3) and 1,25(OH)2D3 can suppress NLRP3 inflammasome activation and the downstream signaling of interleukin-1β (IL-1β). mdpi.com Given that this compound is a metabolite of 25(OH)D3 and exhibits activity in VDR-mediated processes, it may possess similar, though currently unconfirmed, immunomodulatory properties. nih.gov

Separately, ketone bodies have also been associated with the inhibition of the NLRP3 inflammasome. probiologists.com It is important to distinguish that while "keto" is in the name of this compound, its origin and function are distinct from the ketone bodies produced during a ketogenic state. tandfonline.com

Role in Calcium Homeostasis and Bone Biology in In Vitro and Ex Vivo Models

The influence of this compound on bone and calcium regulation has been investigated in several preclinical models, demonstrating its bioactivity in these systems.

Bone Resorption Activity in Organ Culture

Research using in vitro organ culture models has indicated that the 10-keto substitution on the vitamin D molecule confers significant biological activity. Specifically, studies have shown that this compound demonstrates bone-resorbing activity that is equivalent to that of vitamin D3 in these systems. oup.com This suggests that the metabolite can influence bone turnover, a critical aspect of calcium homeostasis. Phagocytic cells have been identified as capable of metabolizing 25(OH)D3 to produce 19-nor-10-keto-25-hydroxyvitamin D3. grantome.com

Induction of 25OHD3-24-hydroxylase Activity in Fibroblasts

A key indicator of vitamin D receptor (VDR) activation is the induction of 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1), the enzyme responsible for catabolizing vitamin D metabolites. physiology.org Studies on cultured human skin fibroblasts have shown that 19-nor-10-keto-25-hydroxyvitamin D3 is a potent inducer of this enzyme. nih.govoup.com This induction is a receptor-mediated event, confirming that the metabolite can bind to and activate the VDR. nih.govresearchgate.net When compared to the most active form of vitamin D, 1,25(OH)2D3, the inductive potency of 19-nor-10-keto-25-hydroxyvitamin D3 was found to be approximately 1/50th that of 1,25(OH)2D3. nih.govoup.com This demonstrates a significant, albeit lesser, ability to stimulate a classic VDR-mediated genomic response. nih.gov

Table 1: Comparative Potency of 19-nor-10-keto-25OHD3 in VDR-Mediated Responses

| Compound | Biological Action | Model System | Relative Potency vs. 1,25(OH)2D3 | Reference |

|---|---|---|---|---|

| 19-nor-10-keto-25-hydroxyvitamin D3 | Induction of 25OHD3-24-hydroxylase | Human Skin Fibroblasts | 1:50 | nih.govoup.com |

| 19-nor-10-keto-25-hydroxyvitamin D3 | Competition for VDR Binding | Human Skin Fibroblast Receptors | 1:600 | nih.gov |

Regulation of Calcium-Related Gene Expression in Cell Models

The hormonal form of vitamin D, 1,25(OH)2D3, is a primary regulator of calcium homeostasis, partly through its control of gene expression in target tissues like the kidney and intestine. mdpi.comnih.gov In renal tubular cells, vitamin D metabolites have been shown to induce the expression of genes involved in calcium reabsorption, such as calbindin-D9K and megalin. nih.gov These actions are mediated by the VDR binding to specific DNA sequences known as vitamin D response elements (VDREs) on target genes. bohrium.com

While direct studies on the effect of this compound on the expression of these specific calcium-related genes are not available, its demonstrated ability to induce the VDR-dependent gene CYP24A1 suggests it may have a similar regulatory capacity. nih.gov It is plausible that this compound could influence the transcription of other VDR-responsive genes involved in calcium transport, although this remains to be experimentally verified.

Other Putative Biological Roles in Preclinical Research

Beyond its role in calcium and bone metabolism, preclinical research points toward other potential biological functions for vitamin D metabolites, including interactions with critical cellular signaling pathways.

Interactions with Growth Factor Signaling Pathways (e.g., Wnt/β-catenin, EGFR)

There is currently no direct evidence detailing the interaction of this compound with the Wnt/β-catenin or Epidermal Growth Factor Receptor (EGFR) signaling pathways. However, the actions of its parent compound, 1,25(OH)2D3, are well-documented and provide a potential framework for future investigation.

Wnt/β-catenin Pathway: The active form of vitamin D, 1,25(OH)2D3, is a known modulator of the Wnt/β-catenin signaling pathway, although its effects are highly context-dependent. nih.gov In colon cancer cells, 1,25(OH)2D3 has been shown to antagonize Wnt/β-catenin signaling by inducing the interaction between VDR and β-catenin, promoting β-catenin's relocation to the cell membrane, and inducing the expression of the Wnt inhibitor Dickkopf-1 (DKK-1). nih.govjcancer.orgijbs.com Conversely, in other cell types, such as those in the hair follicle, VDR can act as a transcriptional effector of the Wnt pathway, suggesting a synergistic relationship. plos.org

EGFR Pathway: Vitamin D signaling has also been linked to the EGFR pathway. Studies in non-small cell lung cancer models with EGFR mutations have shown that the vitamin D metabolite 25(OH)D3 can inhibit cancer cell growth. nih.gov This suggests a potential therapeutic interaction between vitamin D signaling and EGFR-driven processes.

Given that this compound demonstrates VDR-mediated activity, it is conceivable that it could also influence these pathways. nih.gov However, its specific role, whether agonistic or antagonistic, in the context of Wnt/β-catenin or EGFR signaling has not been elucidated.

Table 2: Summary of Reported Biological Activities of this compound

| Biological Process | Model System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Bone Resorption | In Vitro Organ Culture | Activity equivalent to vitamin D3. | oup.com |

| VDR-Mediated Gene Induction | Human Skin Fibroblasts | Induces 25OHD3-24-hydroxylase (CYP24A1) activity. | nih.govoup.comresearchgate.net |

| Cell Differentiation | Human Monoblastic Cell Line U937 | Induces differentiation. | nih.govpnas.org |

| Inflammasome Modulation | Not Studied | No direct evidence available. | |

| Growth Factor Signaling (Wnt/β-catenin, EGFR) | Not Studied | No direct evidence available. |

Effects on Cell Cycle Regulators (e.g., cyclins, CDKs, p18)

The progression of the cell cycle is a tightly controlled process orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. This regulation is further fine-tuned by CDK inhibitors (CKIs). While the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), has been extensively studied for its role in cell cycle arrest through the modulation of these regulators, specific research on the direct effects of this compound on cyclins, CDKs, and the CKI p18 is not extensively documented in current scientific literature.

However, the known bioactivity of this compound, including its ability to reduce proliferation in certain cell lines, suggests a potential influence on the cell cycle machinery. nih.gov The mechanisms of action for vitamin D compounds often involve the regulation of key cell cycle proteins. For instance, calcitriol (B1668218) is known to induce a G0/G1 phase cell cycle arrest in various cancer cell lines by upregulating the expression of CKIs such as p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes. mdpi.comencyclopedia.pub

In some cellular contexts, calcitriol has also been shown to induce the overexpression of the tumor suppressor gene p18. tandfonline.comtandfonline.com The p18 protein specifically binds to and inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting progression through the G1 phase of the cell cycle. tandfonline.comtandfonline.com

Given that this compound is a metabolite of 25-hydroxyvitamin D3 and exhibits some biological activities, it is plausible that its antiproliferative effects are mediated, at least in part, through interactions with cell cycle regulators. nih.gov However, without direct experimental evidence, the specific nature and extent of its influence on cyclins, CDKs, and p18 remain to be elucidated.

The following table summarizes the established effects of the active vitamin D metabolite, calcitriol, on key cell cycle regulators. It is important to note that this data pertains to calcitriol and not directly to this compound, for which specific data is not currently available.

| Cell Cycle Regulator | Effect of 1,25-dihydroxyvitamin D3 (Calcitriol) | Cellular Outcome |

| Cyclins | Downregulation of cyclin D and cyclin E activity. mdpi.com | Contributes to G0/G1 arrest. mdpi.com |

| CDKs | Decreased activity of CDK2, CDK4, and CDK6. encyclopedia.pubtandfonline.com | Inhibition of pRb phosphorylation, preventing S phase entry. mdpi.com |

| p18 (CKI) | Upregulation of expression in some cancer cell lines. tandfonline.comtandfonline.com | Forms stable complexes with CDK4/CDK6, preventing their activation and inducing G1 arrest. tandfonline.com |

Further research is necessary to specifically delineate the molecular interactions between this compound and the core components of the cell cycle machinery to fully understand its physiological significance.

Advanced Analytical Methodologies for 10 Keto 25 Hydroxyvitamin D3 Quantification and Characterization

Sample Preparation and Extraction Techniques from Biological Matrices

Effective sample preparation is a critical first step in the analytical workflow for 10-keto-25-hydroxyvitamin D3, as it is for other vitamin D metabolites. The primary goals are to release the analyte from binding proteins, remove interfering substances, and concentrate the analyte of interest. nih.govmdpi.com Biological samples, most commonly serum or plasma, require pretreatment to ensure accurate analysis. mdpi.comnih.gov

Commonly employed techniques include:

Protein Precipitation (PP): This is often the initial step to denature and remove abundant proteins in biological fluids like plasma or serum. nih.govmdpi.com Since vitamin D metabolites are largely bound to vitamin D binding protein and albumin, this process is essential for their release. mdpi.com Organic solvents such as methanol (B129727) or acetonitrile (B52724) are typically used to precipitate the proteins. amegroups.org

Liquid-Liquid Extraction (LLE): LLE is a widely used method to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases. nih.gov For vitamin D metabolites, a common approach involves using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) to extract the lipophilic compounds from the aqueous biological matrix. amegroups.orgnih.gov

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its high reproducibility, reduced solvent consumption, and amenability to automation. amegroups.orgmdpi.comnih.gov This technique utilizes a solid sorbent material, often packed in a cartridge or a 96-well plate, to selectively retain the analyte of interest while interfering compounds are washed away. amegroups.orglcms.cz The choice of sorbent depends on the physicochemical properties of the analyte and the matrix. amegroups.org

Supported Liquid Extraction (SLE): SLE offers a high-throughput alternative to traditional LLE. In this method, the aqueous sample is absorbed onto a diatomaceous earth support, and the analytes are then eluted with an immiscible organic solvent. nih.govchromatographyonline.com

The selection of the most appropriate extraction technique or combination of techniques is crucial for achieving clean extracts and high analyte recovery. mdpi.comchromatographyonline.com

Table 1: Overview of Sample Preparation Techniques for Vitamin D Metabolites

| Technique | Principle | Advantages | Common Solvents/Sorbents |

|---|---|---|---|

| Protein Precipitation (PP) | Denaturation and removal of proteins using organic solvents. | Simple, fast. | Methanol, Acetonitrile, Zinc Sulfate. amegroups.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | High recovery for lipophilic compounds. | Hexane, Ethyl Acetate, Dichloromethane. amegroups.orgnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | High reproducibility, automation-friendly, cleaner extracts. | C18, Hydrophobic Reversed-Phase (HRP). amegroups.orgthermofisher.com |

| Supported Liquid Extraction (SLE) | Partitioning of analytes from an aqueous sample absorbed on a solid support into an organic solvent. | High throughput, reduced emulsion formation. | Diatomaceous earth support, various organic elution solvents. nih.govchromatographyonline.com |

Chromatographic Separation Techniques

Chromatographic separation is essential for distinguishing this compound from other closely related vitamin D metabolites and isomers that may be present in biological samples. High-performance liquid chromatography (HPLC) is the cornerstone of this separation process. mdpi.comnih.govnih.govthermofisher.comnih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Systems and Column Chemistries

Modern HPLC systems, particularly ultra-high-performance liquid chromatography (UHPLC) systems, are favored for their ability to provide rapid and high-resolution separations. The choice of the analytical column is critical for achieving the desired selectivity. mdpi.comnih.govnih.govthermofisher.comnih.govsigmaaldrich.com

For the analysis of vitamin D metabolites, various column chemistries are employed:

C18 (Octadecyl): C18 columns are the most widely used stationary phases in reversed-phase chromatography and have been successfully applied to the separation of vitamin D metabolites. nih.govsigmaaldrich.com However, standard C18 columns may not always provide sufficient resolution for separating critical isomers like C3-epimers. restek.com

Pentafluorophenyl (PFP): PFP columns have demonstrated unique selectivity for separating structurally similar compounds, including vitamin D epimers. sigmaaldrich.comnvkc.nlresearchgate.net The fluorinated stationary phase offers alternative interactions that can resolve compounds that co-elute on C18 columns. sigmaaldrich.comrestek.com

Cyano (CN): Cyano-bonded phases have also been used for the separation of vitamin D metabolites and their epimers, although sometimes requiring longer run times. sigmaaldrich.com

Chiral Columns: For the specific separation of enantiomers or diastereomers, chiral stationary phases are necessary. endocrine-abstracts.orggoogle.com

Porous Graphitic Carbon (PGC): Columns with porous graphitic carbon stationary phases, such as Supel™ Carbon LC, can resolve structural isomers and have been shown to provide baseline separation of vitamin D metabolites and their epimers. sigmaaldrich.com

Normal-Phase vs. Reversed-Phase Chromatography

Both normal-phase (NP) and reversed-phase (RP) chromatography have been utilized for the analysis of vitamin D metabolites. nih.govnih.govsigmaaldrich.com

Reversed-Phase (RP) HPLC: This is the most common mode of chromatography used for vitamin D analysis. nih.govnih.govsigmaaldrich.com It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures). sepscience.com RP-HPLC is generally preferred for its robustness and compatibility with aqueous-based biological samples. fudan.edu.cn

Normal-Phase (NP) HPLC: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol). sepscience.comnih.gov While less common for routine analysis, NP-HPLC can offer different selectivity and may be advantageous for separating certain isomers that are difficult to resolve by RP-HPLC. sepscience.comnih.gov For instance, NP-HPLC with a mobile phase of dichloromethane:propanol-2 has been used to separate 10-oxo-19-nor-25-OH-D3 from 1,25-dihydroxyvitamin D3. nih.gov

Table 2: Comparison of Normal-Phase and Reversed-Phase HPLC for Vitamin D Metabolite Analysis

| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18, PFP) |

| Mobile Phase | Non-polar (e.g., Hexane, Isopropanol) | Polar (e.g., Water, Methanol, Acetonitrile) |

| Analyte Elution Order | Least polar elutes first | Most polar elutes first |

| Typical Application | Separation of isomers with small polarity differences. sepscience.com | Broad applicability for non-polar to moderately polar compounds. sepscience.com |

Separation from Isomers and Other Vitamin D Metabolites

A significant challenge in the analysis of vitamin D metabolites is the presence of isomers, which have the same mass and can interfere with accurate quantification if not chromatographically separated. nih.govthermofisher.comnih.govsigmaaldrich.comrestek.comnvkc.nl

C3-Epimers: The C3-epimers of 25-hydroxyvitamin D have different biological activity compared to the primary metabolites. restek.com Since they are isobaric (have the same mass), their separation must be achieved chromatographically. restek.comnih.gov While standard C18 columns often fail to resolve these epimers, specialized column chemistries like PFP and certain C18 phases under optimized conditions can achieve baseline separation. restek.comnvkc.nlrestek.com

1,25-dihydroxyvitamin D3: The separation of this compound from the hormonally active form, 1,25-dihydroxyvitamin D3, is critical. Research has shown that under certain NP-HPLC conditions, such as using a hexane:propanol-2 mobile phase, 10-oxo-19-nor-25-OH-D3 can co-elute with 1,25-dihydroxyvitamin D3. nih.gov However, switching to a different NP system (dichloromethane:propanol-2) or an RP system can effectively separate these two compounds. nih.gov

The development of methods that can simultaneously separate multiple vitamin D metabolites, including epimers and other isomers, is an active area of research, aiming to provide a more comprehensive picture of vitamin D metabolism. bham.ac.uk

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for vitamin D metabolites due to its high sensitivity and specificity. researchgate.net When coupled with liquid chromatography, it provides a powerful tool for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is considered the gold standard for the measurement of vitamin D metabolites. amegroups.orgmdpi.comnih.govthermofisher.comnih.gov This technique involves the separation of analytes by LC, followed by ionization and detection by a tandem mass spectrometer.

The typical workflow involves:

Ionization: The eluent from the LC column enters the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used for vitamin D analysis. amegroups.orggoogle.comsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer (typically a triple quadrupole), a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (q2, the collision cell) by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in the third quadrupole (Q3).

Multiple Reaction Monitoring (MRM): For quantitative analysis, the instrument is operated in multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to specifically monitor one or more characteristic precursor-to-product ion transitions for each analyte. sigmaaldrich.compharmtech.comnih.gov This provides a high degree of specificity, as only compounds that have both the correct precursor ion mass and produce the specific product ion upon fragmentation will be detected.

The selection of appropriate MRM transitions is crucial for developing a robust and specific LC-MS/MS method. While specific MRM transitions for this compound are not as widely published as for major metabolites, the general principle of selecting a specific precursor ion and one or more characteristic product ions applies. For other vitamin D metabolites, established transitions are used for quantification and confirmation. google.compharmtech.comnih.gov

Table 3: Example MRM Transitions for Selected Vitamin D Metabolites

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| 25-hydroxyvitamin D3 | 383.16 | 211.35 | google.com |

| 25-hydroxyvitamin D2 | 395.30 | 179.10, 251.30, 209.20 | google.com |

| 1,25-dihydroxyvitamin D3 (derivatized) | 525.4 | 247.3 | nih.gov |

| 26-nor-23-hydroxy-25-keto-vitamin D3 | 746 | 468 | wiley.com |

Note: The specific m/z values can vary slightly depending on the ionization method and instrument calibration.

Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance ionization efficiency and improve the sensitivity of the assay, particularly for low-abundance metabolites. nih.govrsc.org However, this adds a step to the sample preparation and can complicate the chromatography due to the formation of isomeric derivatives. nih.gov

Ionization Techniques (e.g., Electrospray Ionization ESI)

Electrospray ionization (ESI) coupled with mass spectrometry (MS) is a cornerstone for the sensitive detection of vitamin D metabolites, including 10-keto-25(OH)D3. ESI is a soft ionization technique that generates charged droplets from a liquid solution, which then desolvate to produce gas-phase ions with minimal fragmentation. This characteristic is particularly advantageous for analyzing thermally labile molecules like vitamin D compounds.

For the analysis of vitamin D metabolites, ESI is often operated in the positive ion mode. nih.gov The process typically involves dissolving the analyte in a suitable solvent system, often a mixture of an organic solvent like methanol or acetonitrile and water, with the addition of a modifier such as formic acid to facilitate protonation. mdpi.com The resulting protonated molecules, [M+H]+, are then introduced into the mass spectrometer for analysis. The superior sensitivity and lower background signal of ESI make it preferable over other ionization methods like atmospheric pressure chemical ionization (APCI) for the determination of vitamin D3 and its metabolites, especially when coupled with ultra-performance liquid chromatography (UHPLC) which allows for rapid analyses at low flow rates. nih.gov

The efficiency of ESI can be influenced by several factors, including solvent composition, flow rate, and the applied voltage. Optimization of these parameters is critical for achieving the highest signal intensity and, consequently, the lowest limits of detection. For instance, in the analysis of vitamin D metabolites, capillary voltages are typically set in the range of 3.5 to 4.0 kV. nih.govacgpubs.org

Multi-Reaction Monitoring (MRM) for Specificity and Sensitivity

Multi-Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique widely used for quantifying targeted analytes in complex mixtures. springernature.com In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of 10-keto-25(OH)D3) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). chemrxiv.org This process of monitoring specific precursor-to-product ion transitions provides a high degree of selectivity, effectively filtering out background noise and interferences from other compounds in the sample. researchgate.net

The selection of optimal MRM transitions is a critical step in method development. This involves identifying the precursor ion and the most intense and specific product ions generated upon collision-induced dissociation (CID). For vitamin D metabolites, these transitions are carefully chosen to ensure that the detected signal is unique to the analyte of interest. The specificity of MRM minimizes the need for extensive sample cleanup, although sample preparation techniques like protein precipitation and extraction are still commonly employed to reduce matrix effects. amegroups.org

The sensitivity of MRM allows for the detection of vitamin D metabolites at very low concentrations, often in the picogram to nanogram per milliliter range. sigmaaldrich.com The dwell time, the time spent monitoring a specific MRM transition, is optimized to ensure a sufficient number of data points are collected across a chromatographic peak for accurate quantification. nih.gov

Interactive Data Table: MRM Transitions for Vitamin D Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| Vitamin D3 (derivatized) | 493.4 | 231.3 | 45 | nih.gov |

| 25-hydroxyvitamin D3 (derivatized) | 509.4 | 231.3 | 35 | nih.gov |

| 1,25-dihydroxyvitamin D3 (derivatized) | 525.4 | 247.3 | 35 | nih.gov |

| 25-hydroxyvitamin D2 | 413.1 | 81.6 | 22 | acgpubs.org |

| 25-hydroxyvitamin D3 | 401.15 | 383.2 | 10 | acgpubs.org |

Derivatization Strategies for Enhanced Detection

Chemical derivatization is a powerful strategy employed to enhance the detection of vitamin D metabolites, including 10-keto-25(OH)D3, in mass spectrometry. amegroups.org This process involves chemically modifying the analyte to improve its ionization efficiency, chromatographic separation, and fragmentation characteristics. nih.gov For vitamin D compounds, which can exhibit poor ionization efficiency, derivatization can lead to significant increases in sensitivity, with signal enhancements reported to be in the range of 3- to 295-fold. nih.gov

A common derivatization approach for vitamin D metabolites targets the cis-diene moiety through a Diels-Alder reaction. amegroups.org Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogues (e.g., Amplifex, DMEQ-TAD) are frequently used. nih.gov These reagents react with the cis-diene to form a stable adduct, which often has improved ionization properties and a higher mass, shifting the analyte's signal to a region of the mass spectrum with less background interference. nih.gov

Another strategy involves targeting the hydroxyl groups of the vitamin D molecule. Reagents like isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used for this purpose. nih.govnih.gov Derivatization can also improve the chromatographic separation of isomers and epimers, which can be challenging to resolve in their native forms. nih.gov For instance, derivatization with PTAD followed by acetylation has been shown to improve the separation of 25(OH)D3 epimers. nih.gov

Interactive Data Table: Derivatization Reagents for Vitamin D Metabolites

| Derivatization Reagent | Target Functional Group | Key Advantages | Reference |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | cis-diene | Increased ionization efficiency, improved chromatographic separation of epimers. | nih.gov |

| Amplifex | cis-diene | High sensitivity for multiple metabolites. | amegroups.orgnih.gov |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl groups | Rapid reaction time, enhanced detection sensitivity due to permanent positive charge. | nih.govnih.gov |

| Isonicotinoyl chloride (INC) | Hydroxyl groups | Good performance for selected metabolites. | nih.gov |

| 2-Nitrosopyridine (PyrNO) | cis-diene | Improved MRM signal intensity compared to PTAD. | amegroups.org |

Spectroscopic Characterization (e.g., UV-Vis, NMR, IR, CD)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 10-keto-25(OH)D3.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the initial identification and characterization of vitamin D metabolites. The conjugated triene system in the vitamin D chromophore gives rise to a characteristic UV absorption spectrum. For 19-nor-10-ketovitamin D derivatives, a distinct absorbance maximum is observed around 310-312 nm. nih.govnih.gov This is a shift from the typical absorption maximum of vitamin D3, which is around 264-275 nm. ipb.ptemanresearch.org This bathochromic shift (shift to longer wavelength) is indicative of the extended conjugation introduced by the keto group at the C-10 position. The UV spectrum of 1-ketoprevitamin D3, for instance, shows two bands at approximately 236 nm and 287 nm. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used to elucidate the structure of vitamin D metabolites. For example, ¹H NMR can be used to identify specific protons in the molecule and their connectivity through techniques like COSY (Correlation Spectroscopy). researchgate.net In the context of 4-hydroxycoumarins, which share a keto-enol system, ¹H NMR is used to distinguish between different tautomeric forms. cdnsciencepub.com ¹³C NMR provides information about the carbon skeleton of the molecule, with the chemical shift of a carbon atom indicating its chemical environment. For instance, a peak around 200 ppm in a ¹³C NMR spectrum is characteristic of a carbon-oxygen double bond (ketone). libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The presence of a ketone group in 10-keto-25(OH)D3 would be expected to produce a strong absorption band in the characteristic carbonyl region of the IR spectrum, typically between 1650 and 1750 cm⁻¹.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying the stereochemistry of chiral molecules. Since vitamin D and its metabolites are chiral, CD spectroscopy can provide information about their three-dimensional structure and conformational changes. researchgate.net The technique is sensitive to the spatial arrangement of chromophores and can be used to distinguish between different stereoisomers. acs.org For example, CD spectra of adenine (B156593) nucleosides show distinct bands that are sensitive to the conformation of the molecule. pnas.org

Immunoassays and Receptor Binding Assays for Detection

Immunoassays and receptor binding assays are alternative methods for the detection and quantification of vitamin D metabolites, often used in clinical settings.

Immunoassays: These assays utilize the specific binding of an antibody to its antigen. For the detection of vitamin D metabolites, immunoassays typically involve a competitive binding format where the analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. biochemia-medica.com The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample. Various detection methods can be used, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescence immunoassay. nih.govfrontiersin.orgwizbiotech.net While immunoassays are generally high-throughput and cost-effective, they can sometimes suffer from cross-reactivity with other vitamin D metabolites, which can lead to inaccuracies. biochemia-medica.com

Receptor Binding Assays: These assays are based on the principle of a ligand binding to its specific receptor. For vitamin D metabolites, the vitamin D receptor (VDR) is used. In a competitive binding assay, the ability of an unknown amount of an unlabeled vitamin D metabolite, such as 10-keto-25(OH)D3, to displace a known amount of a radiolabeled ligand (e.g., ³H-labeled 1,25(OH)₂D₃) from the VDR is measured. nih.govresearchgate.net The binding affinity of a metabolite to the VDR can provide insights into its potential biological activity. For example, 19-nor-10-keto-25-hydroxyvitamin D3 has been shown to compete with tritium-labeled 1,25(OH)₂D₃ for binding to the VDR, although with a much weaker affinity. nih.govoup.com Similarly, 23-keto-25-hydroxyvitamin D3 has demonstrated a higher affinity for the VDR than 25-hydroxyvitamin D3. nih.gov

Interactive Data Table: Comparison of Immunoassays and Receptor Binding Assays

| Assay Type | Principle | Advantages | Disadvantages | Reference |

| Immunoassay | Antigen-antibody binding | High-throughput, cost-effective, automated. | Potential for cross-reactivity with other metabolites, leading to inaccuracies. | biochemia-medica.com |

| Receptor Binding Assay | Ligand-receptor binding | Provides information on biological activity (receptor affinity). | Can be complex, may require radiolabeled compounds. | nih.govresearchgate.net |

Structure Activity Relationship Sar and Chemical Modification Studies of 10 Keto 25 Hydroxyvitamin D3

Analysis of Structural Features Critical for Receptor Binding and Biological Potency

Key structural elements that are crucial for the biological activity of vitamin D analogs include the A-ring, the side chain, and the triene system. acs.org For 10-Keto-25-hydroxyvitamin D3, the presence of a keto group at the C-10 position and a hydroxyl group at C-25 are defining features.

Research has shown that this compound can compete with the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), for binding to the VDR. nih.govoup.com However, its binding affinity is significantly lower than that of 1,25(OH)2D3. nih.govoup.com One study reported that the capacity of 19-nor, 10-keto, 25-hydroxyvitamin D3 to displace tritium-labeled 1,25(OH)2D3 from receptors was 600 times weaker than that of unlabeled 1,25(OH)2D3. nih.govoup.com

Despite this weaker binding affinity, this compound demonstrates notable biological activity in various cellular systems. For instance, it has been shown to induce the differentiation of human monoblastic U937 cells, particularly when combined with lymphocyte-conditioned medium. nih.govoup.com Furthermore, it can induce the activity of 25-hydroxyvitamin D3-24-hydroxylase, a receptor-mediated event, with a potency that is about 1/50th that of 1,25(OH)2D3. nih.govoup.com This suggests that while the keto group at C-10 reduces VDR affinity compared to the 1α-hydroxyl group of 1,25(OH)2D3, the molecule retains the ability to elicit specific biological responses.

The side chain also plays a crucial role. The 25-hydroxyl group is a key feature for interaction with the VDR. Modifications to the side chain, such as altering its length or introducing different functional groups, can significantly impact biological activity. nih.gov For example, the introduction of a keto group at the 23-position of the side chain in 25-hydroxyvitamin D3 has been shown to enhance binding to the VDR. nih.gov

Rational Design and Synthesis of Analogs and Derivatives of this compound

The unique biological profile of this compound has prompted the rational design and synthesis of various analogs and derivatives. These studies aim to explore how modifications to different parts of the molecule can modulate its biological activity, potentially leading to the development of compounds with more selective or potent effects.

Modifications to the A-ring, Side Chain, and Triene System

Synthetic efforts have focused on modifying the A-ring, the side chain, and the triene system of vitamin D compounds to understand their impact on biological function. acs.org

A-ring Modifications: The A-ring of vitamin D is crucial for its interaction with the VDR. Most modifications to the A-ring, other than at the C-2 position, tend to decrease biological activity. acs.org However, specific substitutions at the C-2 position have been shown to enhance potency. acs.org The synthesis of various A-ring modified analogs, including those with substitutions at the C-3 position, has been a key area of research. nih.gov For 10-keto analogs, the absence of the 19-exomethylene group, as seen in 19-nor-10-keto derivatives, alters the conformation of the A-ring and influences VDR binding. jst.go.jp

Side Chain Modifications: The side chain is a primary site for metabolic inactivation and a key determinant of binding affinity and biological response. mdpi.commdpi.com Modifications such as altering the length of the side chain, introducing fluorine atoms, or adding hydroxyl or keto groups have been extensively studied. nih.govmdpi.commdpi.com For instance, the synthesis of side-chain analogs of 25-hydroxyvitamin D3 with varying chain lengths has demonstrated that even small changes can abolish biological activity. nih.gov The introduction of a keto group at C-24 has also been explored, with the resulting compound showing biological activity similar to 24,25-dihydroxyvitamin D3. nih.gov

Stereochemical Considerations and Their Impact on Activity (e.g., C3-epimerization)

The stereochemistry of the hydroxyl groups on the A-ring, particularly at the C-3 position, has a significant impact on the biological activity of vitamin D compounds. Epimerization at the C-3 position, where the hydroxyl group changes from the β-orientation to the α-orientation, results in the formation of C3-epimers. mdpi.com

This epimerization is a naturally occurring metabolic process. mdpi.comnih.gov The resulting 3-epi-metabolites have been shown to possess distinct biological activities compared to their non-epimeric counterparts. mdpi.com For example, 3-epi-1α,25(OH)2D3 exhibits reduced calcemic effects while retaining significant antiproliferative and differentiation-inducing activities. mdpi.complos.org

The binding affinity of C3-epimers to the vitamin D binding protein (DBP) and the VDR is generally lower than that of the natural forms. mdpi.com However, the metabolic stability of some C3-epimers, such as 3-epi-1α,25(OH)2D3, is higher than their primary metabolites, which could contribute to their sustained biological effects. mdpi.com The presence and proportion of C3-epimers can vary, with higher levels observed in infants compared to adults. mdpi.comnvkc.nl

The synthesis of specific C3-epimers allows for a detailed investigation of their biological properties and their potential as therapeutic agents with a more favorable side-effect profile.

Comparative Activity Profiles of this compound and its Analogs with Other Vitamin D Metabolites (e.g., 1,25(OH)2D3)

Comparing the biological activities of this compound and its analogs with other key vitamin D metabolites, especially the hormonally active 1,25(OH)2D3, provides crucial insights into their structure-function relationships.

As previously mentioned, 19-nor, 10-keto, 25-hydroxyvitamin D3 has a significantly lower binding affinity for the VDR compared to 1,25(OH)2D3, being approximately 600 times weaker. nih.govoup.com In terms of inducing 25-hydroxyvitamin D3-24-hydroxylase activity, its potency is about 1/50th that of 1,25(OH)2D3. nih.govoup.com

The following table provides a comparative overview of the biological activities of this compound and related compounds.

| Compound | VDR Binding Affinity (Relative to 1,25(OH)2D3) | Induction of 24-Hydroxylase Activity (Relative to 1,25(OH)2D3) | Cell Differentiation Activity |

| 1,25(OH)2D3 | 100% | 100% | High |

| 19-nor, 10-keto, 25-hydroxyvitamin D3 | ~0.17% nih.govoup.com | ~2% nih.govoup.com | Induces differentiation of U937 cells (especially with co-factors) nih.govoup.com |

| 3-epi-1α,25(OH)2D3 | Lower than 1,25(OH)2D3 mdpi.com | Induces CYP24 gene expression mdpi.com | Potent antiproliferative and differentiation activity mdpi.complos.org |

It is important to note that the biological potency of these compounds can vary depending on the specific cell type and the biological endpoint being measured. For instance, while 19-nor, 10-keto, 25-hydroxyvitamin D3 has weaker activity in some assays, it demonstrates clear bioactivity in inducing differentiation in certain cell lines. nih.govoup.com This highlights the potential for developing analogs with cell-specific or pathway-specific activities.

The study of these analogs continues to be an active area of research, with the goal of developing new vitamin D-based therapies with improved efficacy and safety profiles.

Future Research Directions and Unanswered Questions Regarding 10 Keto 25 Hydroxyvitamin D3

Elucidation of Additional Biosynthetic Enzymes and Regulatory Mechanisms

The formation of 10-Keto-25-hydroxyvitamin D3 is known to occur in vitro, with phagocytic cells such as monocytes and the human monoblastic cell line U937 capable of metabolizing 25-hydroxyvitamin D3 into this keto-metabolite. nih.govnih.gov This biosynthetic process is understood to involve the cytochrome P450 enzyme system. nih.gov However, the specific cytochrome P450 isoenzymes responsible for the oxidation at the C-10 position remain to be definitively identified. Future research should focus on pinpointing these enzymes and elucidating the regulatory mechanisms that govern their expression and activity within immune cells. Understanding how factors such as inflammatory stimuli or the cellular redox state influence the production of this compound will be crucial in deciphering its physiological role.

Investigation of Physiological and Pathophysiological Relevance (in animal models, not human clinical trials)

Preliminary in vitro studies have provided initial insights into the biological activity of this compound. In fetal rat limb bone cultures, this metabolite has been shown to possess potent bone-resorbing activity. nih.gov When a keto group is substituted at the 10-position in the 25-hydroxyvitamin D3 molecule, its potency is increased by 20- to 40-fold compared to 25-hydroxyvitamin D3 itself. nih.gov

A significant avenue for future research lies in translating these in vitro findings to in vivo animal models. Investigating the effects of this compound in rodent models of bone diseases, such as osteoporosis or rickets, would provide a more comprehensive understanding of its skeletal actions. Furthermore, given its production by immune cells, exploring its role in animal models of inflammatory conditions like arthritis or inflammatory bowel disease is a critical next step. Such studies will be instrumental in determining the broader physiological and pathophysiological relevance of this compound.

Discovery of Novel Molecular Targets and Signaling Pathways

Current evidence suggests that this compound can exert its effects through the vitamin D receptor (VDR). It has been shown to compete with tritiated 1,25-dihydroxyvitamin D3 for binding to the VDR extracted from cultured human skin fibroblasts, although with a significantly weaker affinity. nih.gov Furthermore, it can induce the activity of 25-hydroxyvitamin D3-24-hydroxylase, a known VDR target gene, indicating a receptor-mediated mechanism of action. nih.gov